molecular formula C18H15BrO3 B3654036 7-[(3-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE

7-[(3-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE

Cat. No.: B3654036
M. Wt: 359.2 g/mol
InChI Key: YLVWMHWMQYPHKK-UHFFFAOYSA-N
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Description

7-[(3-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives It is characterized by the presence of a bromophenyl group attached to a methoxy group, which is further connected to a chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenol with 3,4-dimethylcoumarin in the presence of a base such as potassium carbonate. The reaction is typically carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(3-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of phenyl derivatives or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-[(3-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 7-[(3-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the chromen-2-one core structure play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-BROMOPHENYL)-5-(2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL BENZENESULFONAMIDE: This compound shares the bromophenyl group and exhibits similar biological activities.

    1-(3-BROMOPHENYL)-7-CHLORO-6-METHOXY-3,4-DIHYDROISOQUINOLINE: Another compound with a bromophenyl group, known for its interactions with mitogen-activated protein kinase 10.

Uniqueness

7-[(3-BROMOPHENYL)METHOXY]-3,4-DIMETHYL-2H-CHROMEN-2-ONE is unique due to its specific combination of a bromophenyl group and a chromen-2-one core structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

7-[(3-bromophenyl)methoxy]-3,4-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-11-12(2)18(20)22-17-9-15(6-7-16(11)17)21-10-13-4-3-5-14(19)8-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWMHWMQYPHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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